N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Description
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H23N5O3, with a molecular weight of 417.5 g/mol. Its structure includes a thiazole ring, a triazole moiety, and various aromatic groups which contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of triazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
The compound 12e , a related derivative, demonstrated potent inhibition of c-Met kinase with an IC50 value of 0.090μM, comparable to Foretinib (IC50 = 0.019μM) . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase in sensitive cancer cell lines .
2. Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could be beneficial for treating conditions characterized by excessive inflammation .
The biological effects of this compound are hypothesized to occur through interactions with specific molecular targets such as kinases and inflammatory mediators. The exact pathways remain an area for further research.
Case Studies and Research Findings
Several studies have evaluated the efficacy of similar compounds in vitro:
Study Example:
A study focused on triazolo-pyridazine derivatives evaluated their cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that these compounds exhibited moderate to high cytotoxicity with promising IC50 values .
In Vivo Studies:
While most current data are derived from in vitro studies, future research should aim at in vivo models to assess the pharmacokinetics and therapeutic potential in living organisms.
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-12-18(30-13(2)22-12)20(27)21-9-10-29-17-8-7-16-23-24-19(26(16)25-17)14-5-4-6-15(11-14)28-3/h4-8,11H,9-10H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULWHOFTVNAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.